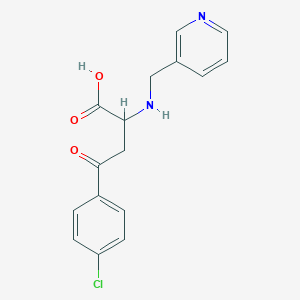![molecular formula C20H19Cl3N4O4S B3033555 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride CAS No. 1052553-33-9](/img/structure/B3033555.png)
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
Descripción general
Descripción
The compound "4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride" is a complex molecule that appears to be related to various pharmaceutical intermediates and synthetic targets discussed in the provided papers. Although none of the papers directly describe this compound, they do provide insights into similar structures and the synthetic methods that could potentially be applied to its synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include condensation, nucleophilic aromatic substitution, and hydrogenation steps. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans involves a three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which could be analogous to the synthesis of the target compound . Additionally, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves a robust three-step process that includes nucleophilic aromatic substitution, which could be relevant to the synthesis of the dichlorophenyl group in the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . This information could be useful in predicting the molecular conformation and geometry of the target compound.
Chemical Reactions Analysis
The papers describe various chemical reactions that are part of the synthesis of related compounds. These include alkylation, acidulation, reduction of nitro groups, diazotization, and hydrolysis, as seen in the synthesis of 1-(2,3-dichlorophenyl)piperazine . Such reactions are likely to be relevant to the synthesis and functional group transformations required for the target compound.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of the target compound, they do offer insights into the properties of structurally related compounds. For example, the solubility, crystallinity, and stability of these compounds can be inferred from their synthesis and characterization methods. The use of different solvents, bases, and reaction conditions also provides valuable information on the physical and chemical behavior of these compounds during synthesis .
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
- Antagonist for CB1 Cannabinoid Receptor: This compound has been studied for its potent and selective antagonism of the CB1 cannabinoid receptor. Its molecular interaction, conformational analysis, and pharmacophore models have been developed to understand its binding mechanism with the receptor (Shim et al., 2002).
Synthesis and Evaluation Studies
- Synthesis of Pyrazoline Derivatives: Research has been conducted on synthesizing new pyrazoline derivatives, including this compound, to evaluate their anticholinesterase effects. These compounds are significant for treating diseases like neurodegenerative disorders (Altıntop, 2020).
Structure-Activity Relationship Analysis
- Exploring CB1 Receptor Antagonistic Activity: Studies have examined the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. These include exploring structural requirements for potent and selective antagonistic activity towards brain cannabinoid CB1 receptors (Lan et al., 1999).
Metabolism and Pharmacological Actions
- In Vitro Metabolism of Diarylpyrazoles: The metabolism of diarylpyrazoles, including this compound, has been studied in vitro. These studies are crucial for understanding how these compounds and their metabolites interact with receptors (Zhang et al., 2005).
Synthesis and Pharmacological Testing
- Facile Synthesis and Pharmacological Testing: Research has been conducted on the facile synthesis of this compound and investigating the effect of chemical modifications on its pharmacological properties, especially its CB1 receptor antagonism (Srivastava et al., 2008).
Ligand Development and Evaluation
- Development of High-Affinity Ligands: Studies have been focused on developing selective high-affinity ligands for receptors, such as the dopamine D4 receptor, utilizing the structural components of this compound (Rowley et al., 1997).
PET Imaging and Radioligand Development
- Development of Radioligands for PET Imaging: This compound has been studied for its potential as a radioligand for PET imaging, especially in understanding cannabinoid receptor binding (Fan et al., 2006).
Propiedades
IUPAC Name |
4-[5-(2,4-dichlorophenyl)-1-(2-nitrophenyl)sulfonylpyrazol-3-yl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4S.ClH/c21-14-5-6-15(16(22)11-14)19-12-17(13-7-9-23-10-8-13)24-25(19)31(29,30)20-4-2-1-3-18(20)26(27)28;/h1-6,11-13,23H,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLMRBPGDNIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C(=C2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride | |
CAS RN |
1052553-33-9 | |
| Record name | Piperidine, 4-[5-(2,4-dichlorophenyl)-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052553-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B3033472.png)

![3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide](/img/structure/B3033474.png)

![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)
![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)
![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)
![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)
